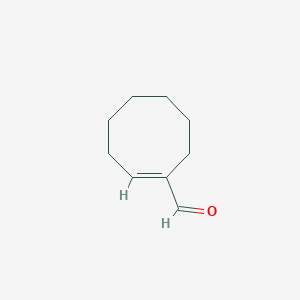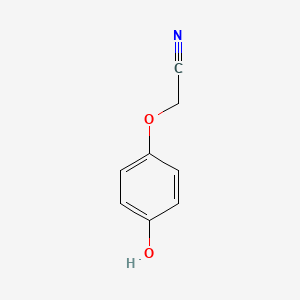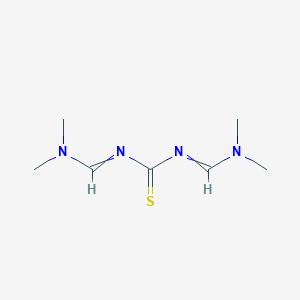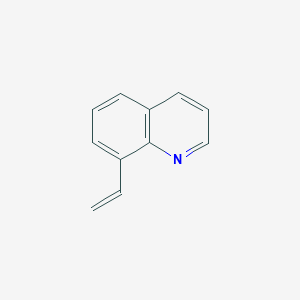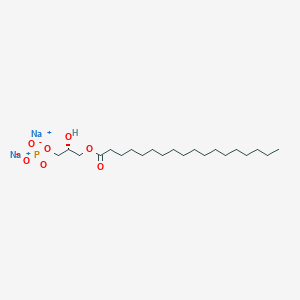
Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt
Overview
Description
“Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt” is a complex organic compound. It is an ester derivative of octadecanoic acid, also known as stearic acid . The compound has a molecular weight of 358.5558 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a long carbon chain from the octadecanoic acid, and a phosphonooxy group attached to a 2-hydroxypropyl group . The sodium salt form indicates the presence of a sodium ion, likely associated with the phosphonooxy group.Chemical Reactions Analysis
Esters, including this compound, typically undergo reactions such as hydrolysis, where the ester bond is split with water, forming a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Scientific Research Applications
Antiviral Properties
- Octadecyloxyethyl esters of certain phosphonomethoxypropyl nucleosides show potent inhibitory effects on the replication of Hepatitis C Virus (HCV) and other viruses like HIV-1, suggesting potential applications in antiviral therapies. The ODE ester of (S)-HPMPA (octadecyloxyethyl ester of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine) was particularly noted for its effectiveness against HCV (Wyles et al., 2009), (Nadejda Valiaeva et al., 2009).
Antifungal Activity
- Bioactive compounds like oleic acid, 3-(octadecyloxy) propyl ester isolated from various plants have demonstrated significant antifungal potentials against both plant and human pathogenic fungi. This suggests their usefulness in herbal antifungal formulations (Abubacker & Devi, 2014), (Abubacker & Devi, 2014).
Acaricidal Properties
- Certain fractions and derivatives of octadecanoic acid have shown acaricidal activity. For example, octadecanoic acid-tetrahydrofuran-3,4-diyl ester isolated from chloroform extracts of neem oil exhibited toxicity against Sarcoptes scabiei var. cuniculi larvae (Du et al., 2009).
Inhibitory Action Against HIV-1
- Octadecyloxyethyl esters of nucleosides such as HPMPC and HPMPA have been identified as potent inhibitors of HIV-1, offering potential for HIV treatment. These compounds have been shown to inhibit the replication of various HIV-1 variants (Magee et al., 2011).
Surfactant Properties
- Certain derivatives of octadecanoic acid have been studied for their surfactant properties. For instance, the sodium salt of 3-oxo-2-(3-(4-sulphonatophenyl)triaz-2-enyl)octadecanoate, derived from palmitic acid, shows good surface activity and could be useful in various industrial applications (El-Sharkawy et al., 2016).
Potential in Lipid Chemistry
- Synthesis and characterization of various octadecanoic acid esters have contributed to the understanding of reactions in lipid chemistry, which is vital for the development of new materials and substances (Butler et al., 1978).
properties
IUPAC Name |
disodium;[(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t20-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDUIFEWSUUJZ-FAVHNTAZSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41Na2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






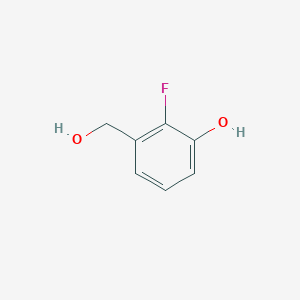


![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)
